Cas no 1403483-66-8 (1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile)

1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile
- 1-cyclopentylbenzimidazole-5-carbonitrile
- V3062
-
- インチ: 1S/C13H13N3/c14-8-10-5-6-13-12(7-10)15-9-16(13)11-3-1-2-4-11/h5-7,9,11H,1-4H2
- InChIKey: YWSJMFKJCNVQTC-UHFFFAOYSA-N
- ほほえんだ: N1(C=NC2C=C(C#N)C=CC1=2)C1CCCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 300
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 41.6
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM320865-25g |
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile |
1403483-66-8 | 95% | 25g |
$604 | 2021-06-17 | |
A2B Chem LLC | AE62178-5g |
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile |
1403483-66-8 | 98% | 5g |
$271.00 | 2024-04-20 | |
Chemenu | CM320865-5g |
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile |
1403483-66-8 | 95% | 5g |
$333 | 2023-02-18 | |
Chemenu | CM320865-10g |
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile |
1403483-66-8 | 95% | 10g |
$341 | 2021-06-17 | |
A2B Chem LLC | AE62178-25g |
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile |
1403483-66-8 | 98% | 25g |
$749.00 | 2024-04-20 | |
A2B Chem LLC | AE62178-1g |
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile |
1403483-66-8 | 98% | 1g |
$97.00 | 2024-04-20 |
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrileに関する追加情報
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile: A Comprehensive Overview
1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile (CAS No. 1403483-66-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities, including anxiolytic, sedative, and anticonvulsant properties. The unique structural features of 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile make it a promising candidate for further investigation in various therapeutic applications.
The chemical structure of 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile consists of a benzodiazole core with a cyclopentyl substituent at the 1-position and a cyano group at the 5-position. The cyclopentyl moiety is particularly noteworthy as it introduces additional steric and electronic effects that can influence the compound's pharmacological profile. The cyano group, on the other hand, is a versatile functional group that can participate in various chemical reactions and interactions, making it a valuable component in drug design.
Recent studies have highlighted the potential of 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile in modulating GABA receptors, which are key targets for many anxiolytic and sedative drugs. GABA receptors are ligand-gated ion channels that play a crucial role in inhibitory neurotransmission in the central nervous system (CNS). By binding to specific sites on these receptors, 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile can enhance GABAergic signaling, leading to a reduction in anxiety and stress-related behaviors.
In addition to its anxiolytic properties, 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile has shown promise in preclinical studies for its potential as an anticonvulsant agent. Epilepsy is a neurological disorder characterized by recurrent seizures, and current treatments often have limited efficacy or significant side effects. Research has demonstrated that 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile can effectively reduce seizure frequency and duration in animal models of epilepsy without causing severe adverse effects. This makes it an attractive candidate for further development as a novel anticonvulsant drug.
The pharmacokinetic properties of 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile have also been extensively studied. It has been found to exhibit good oral bioavailability and favorable pharmacokinetic parameters, such as a reasonable half-life and low clearance rates. These characteristics are essential for ensuring that the compound can be effectively delivered to the target tissues and maintain therapeutic concentrations over an extended period.
Safety and toxicity assessments are critical components of drug development, and preliminary studies on 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile have shown promising results. In vitro cytotoxicity assays have demonstrated low toxicity to human cell lines at therapeutic concentrations. Additionally, animal studies have not reported any significant adverse effects at doses relevant to therapeutic use. These findings suggest that 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile has a favorable safety profile and is suitable for further clinical evaluation.
The potential applications of 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile extend beyond its primary use as an anxiolytic and anticonvulsant agent. Recent research has explored its role in neuroprotection and neurodegenerative diseases. Studies have shown that this compound can protect neurons from oxidative stress and apoptosis induced by various neurotoxic agents. This neuroprotective effect could be particularly beneficial in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in disease progression.
In conclusion, 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile (CAS No. 1403483-66-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical uses, positioning it as a valuable asset in the quest for more effective treatments for neurological disorders.
1403483-66-8 (1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile) 関連製品
- 1537264-63-3(2-(3-bromo-2,4-difluorophenyl)propan-2-amine)
- 2920402-46-4(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid)
- 2138062-32-3(1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one)
- 2138142-49-9(2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy-)
- 2229266-69-5(tert-butyl N-1-(1-aminocyclohexyl)cyclopentylcarbamate)
- 2098009-43-7(1-(2-Methoxyethyl)-1,4-dihydropyrazine-2,3-dione)
- 1256486-26-6(3-(7-Aza-2-benzimidazolyl)benzamidoxime)
- 1207046-96-5(3-chloro-N-(2-{6-chloro-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide)
- 1280786-78-8(3-Bromo-2-methyl-6-propoxypyridine)
- 112639-11-9(2-IODO-5-METHYLBENZENE-1,3-DIOL)




